1-methyl-1H-pyrazole-3-carbohydrazide
Overview
Description
1-Methyl-1H-pyrazole-3-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The carbohydrazide moiety attached to the pyrazole ring indicates the presence of a hydrazine group bonded to a carbonyl group, which can contribute to the compound's reactivity and potential biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazides with various reagents to introduce different functional groups. For instance, the synthesis of 1-methyl-pyrazole-3-carboxylic acid, a related compound, was achieved using 3-methylpyrazole as a starting material through a two-step reaction involving oxidation and methylation, yielding a total of 32.2% . Similarly, other pyrazole derivatives have been synthesized and characterized by techniques such as FT-IR, NMR, mass spectrometry, and X-ray diffraction .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by single-crystal X-ray diffraction studies. For example, the crystal structure of a pyrazole derivative was determined, revealing a monoclinic space group with specific unit cell parameters . The dihedral angles between the pyrazole and other rings in the structure, such as thiophene or phenyl rings, can confirm the conformation of the molecule . Additionally, DFT calculations and vibrational spectroscopy are used to optimize molecular geometries and investigate electronic structures .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to their functional groups. The presence of the carbohydrazide group can lead to reactivity with other chemical species, potentially forming new compounds or exhibiting biological activities. For instance, the synthesis of substituted pyrazoly 1,3,4-oxadiazole derivatives involved the reaction of pyrazole-5-carbohydrazide with substituted benzoic acid . The reactivity of these compounds can be influenced by the substituents on the benzene rings, affecting their absorption and fluorescence characteristics .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be studied using various analytical techniques. Thermal analysis can provide information on the thermal stability of the compounds . Spectral characterization, including FT-IR, NMR, and UV-visible spectra, helps in understanding the electronic transitions and functional groups present in the molecule . Theoretical studies, such as DFT calculations, can predict the polarizability and hyperpolarizability, which are related to the nonlinear optical properties of the compounds . Additionally, molecular docking studies can suggest potential biological activities by simulating the interaction of the compound with biological targets .
Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
- Pyrazole derivatives, such as 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide, have shown significant cell apoptosis and potent antitumor activity .
- The methods of application or experimental procedures involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .
- The outcomes obtained include the synthesis of bioactive chemicals and reactions in various media .
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Cancer Therapeutics
- Pyrazole biomolecules have been used in the design and discovery of cancer therapeutics .
- Compound 5, a pyrazole derivative, displayed significant cell apoptosis and potent antitumor activity with growth inhibitory properties (IC50 = 49.85 μM) .
- The methods of application involve the preparation of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide and screening for antitumor activity .
- The outcomes obtained include significant cell apoptosis and potent antitumor activity .
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Nonlinear Optical Properties
- Pyrazole analogues are used in the study of linear and nonlinear optical properties .
- The methods of application involve first-principles calculations based on density functional theory .
- The outcomes obtained include the successful study of the linear and nonlinear optical properties of four pyrazole analogues .
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Pharmaceutical Interest
- Pyrazole derivatives, including carbohydrazide moieties, have significant pharmaceutical interest .
- They are known as useful building blocks for the synthesis of a variety of heterocyclic rings . A large number of heterocyclic carbohydrazides and their derivatives are reported to exhibit significant biological activities .
- The methods of application involve the synthesis of various pyrazole derivatives containing carbohydrazide moieties .
- The outcomes obtained include the synthesis of a variety of heterocyclic rings with significant biological activities .
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Cancer Cell Growth Inhibition
- Some 1H-pyrazole-5-carbohydrazide derivatives can inhibit the growth of A549 cells in dosage-dependent and time-dependent manners .
- The methods of application involve the preparation of 1H-pyrazole-5-carbohydrazide derivatives and screening for their ability to inhibit cancer cell growth .
- The outcomes obtained include the inhibition of the growth of A549 cells .
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Synthesis of Heterocycles
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Agrochemistry
- Pyrazoles have applications in agrochemistry .
- They are used as scaffolds in the synthesis of bioactive chemicals .
- The methods of application involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .
- The outcomes obtained include the synthesis of bioactive chemicals and reactions in various media .
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Coordination Chemistry
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Organometallic Chemistry
- Pyrazoles have applications in organometallic chemistry .
- They are used as ligands to form organometallic compounds .
- The methods of application involve the synthesis of pyrazole derivatives and their coordination with organometallic compounds .
- The outcomes obtained include the formation of organometallic compounds .
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Enzyme Inhibition
Safety And Hazards
properties
IUPAC Name |
1-methylpyrazole-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3-2-4(8-9)5(10)7-6/h2-3H,6H2,1H3,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRVJYZZWNADNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359277 | |
Record name | 1-methyl-1H-pyrazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazole-3-carbohydrazide | |
CAS RN |
304665-45-0 | |
Record name | 1-methyl-1H-pyrazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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